molecular formula C19H13Cl2NO B291264 N-(2,6-dichlorophenyl)biphenyl-4-carboxamide

N-(2,6-dichlorophenyl)biphenyl-4-carboxamide

Cat. No.: B291264
M. Wt: 342.2 g/mol
InChI Key: YPORVNUBXFZMNV-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)biphenyl-4-carboxamide is an organic compound characterized by the presence of a biphenyl group and a carboxamide group attached to a 2,6-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)biphenyl-4-carboxamide typically involves the reaction of 2,6-dichloroaniline with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dichlorophenyl)biphenyl-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichlorophenyl)biphenyl-4-carboxamide stands out due to its unique combination of a biphenyl group and a carboxamide group attached to a 2,6-dichlorophenyl ring. This structural arrangement imparts specific chemical and physical properties, making it suitable for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H13Cl2NO

Molecular Weight

342.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H13Cl2NO/c20-16-7-4-8-17(21)18(16)22-19(23)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,22,23)

InChI Key

YPORVNUBXFZMNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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